2-Chloro-5-methyl-4-nitrobenzonitrile
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Overview
Description
2-Chloro-5-methyl-4-nitrobenzonitrile is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Chloro-5-methyl-4-nitrobenzonitrile typically involves nitration and chlorination reactions. One common method is the nitration of o-toluonitrile using nitronium tetrafluoroborate (NO2+ BF4-) to introduce the nitro group . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-5-methyl-4-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-5-methyl-4-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methyl-4-nitrobenzonitrile involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s reactivity and binding affinity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or chemical synthesis.
Comparison with Similar Compounds
2-Chloro-5-methyl-4-nitrobenzonitrile can be compared with other similar compounds, such as:
2-Chloro-5-nitrobenzonitrile: Lacks the methyl group, which can affect its reactivity and applications.
2-Methyl-5-nitrobenzonitrile:
2-Chloro-4-nitrobenzonitrile: Has a different substitution pattern on the benzene ring, leading to variations in its chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications in various fields.
Properties
Molecular Formula |
C8H5ClN2O2 |
---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloro-5-methyl-4-nitrobenzonitrile |
InChI |
InChI=1S/C8H5ClN2O2/c1-5-2-6(4-10)7(9)3-8(5)11(12)13/h2-3H,1H3 |
InChI Key |
ZJHGFTMFOBQCFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
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